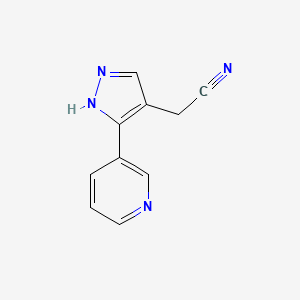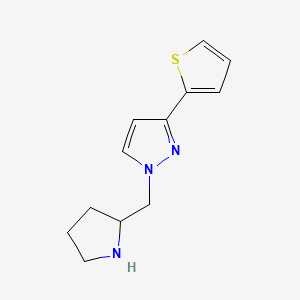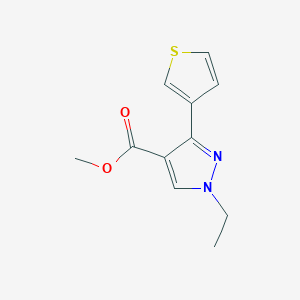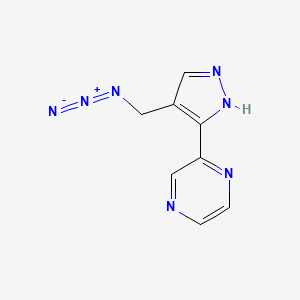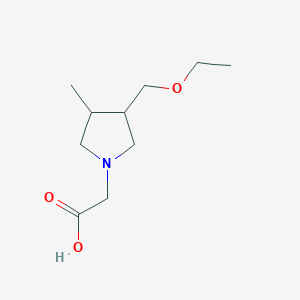
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid
Vue d'ensemble
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. Acetic acid is a colorless liquid that has a strong and distinct pungent smell . It’s the main component of vinegar, apart from water .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids and their derivatives can generally be synthesized through various methods. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions. For example, esters, which are carboxylic acid derivatives, can undergo hydrolysis, a reaction where the ester is split into a carboxylic acid and an alcohol in the presence of water .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include aspects like boiling point, melting point, density, and solubility. Acetic acid, for example, is a colorless liquid with a pungent smell and sour taste. It has a boiling point of about 391K and a density of 1.049 g/cm³ .Applications De Recherche Scientifique
Auxin Activity and Molecular Structure
Research has shown that compounds related to 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid, such as 2-Methylindole-3-acetic acid (2-Me-IAA), exhibit auxin activity, which plays a crucial role in plant growth regulation. The study of these compounds' auxin activity helps understand their potential in agricultural applications, especially in plant growth promotion and development. The auxin activity of these compounds is assessed through bioassays, providing insights into their effectiveness and potential applications in enhancing agricultural productivity (Antolić et al., 2004).
Corrosion Inhibition
Pyrrolidine derivatives, including compounds structurally related to 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid, have been synthesized and tested for their efficacy as corrosion inhibitors for steel in acidic environments. These studies are crucial for the development of new materials that can withstand corrosive conditions, thereby extending the lifespan of metal components in various industrial applications (Bouklah et al., 2006).
Synthetic Chemistry and Drug Development
The synthesis of new nitrogen-bridged heterocycles and other related compounds has been explored for their potential applications in medicinal chemistry. These compounds serve as key intermediates in the development of pharmaceuticals and have applications in drug synthesis, offering a pathway to create novel therapeutics with potential benefits in treating various diseases (Kakehi et al., 1995).
Chiral Auxiliary Compounds
Research into chiral auxiliary compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, highlights their importance in asymmetric synthesis. These compounds are used to achieve stereoselective synthesis, a critical aspect of creating pharmaceuticals with desired chiral properties. Understanding the structure and applications of these auxiliary compounds is essential for advancing the synthesis of chiral drugs (Majewska, 2019).
Safety and Hazards
Orientations Futures
The future directions of research on a compound depend on its potential applications and current limitations. For example, deep eutectic solvents have emerged as promising green solvents due to their versatility and properties such as high biodegradability, inexpensiveness, ease of preparation, and negligible vapor pressure .
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-5-11(4-8(9)2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBKPNDSEGTOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




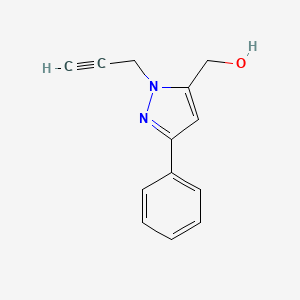
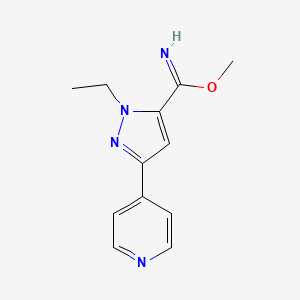

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)


